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molecular formula C19H31NO2 B8635479 N-Butyl-3,5-di-tert-butyl-4-hydroxybenzamide CAS No. 60632-14-6

N-Butyl-3,5-di-tert-butyl-4-hydroxybenzamide

Cat. No. B8635479
M. Wt: 305.5 g/mol
InChI Key: BLGMUBOPNMZUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03972927

Procedure details

In the manner of Example 1, n-butylamine was reacted with 3,5-di-t-butyl-4-hydroxybenzoyl chloride to produce N-n-butyl-3,5-di-t-butyl-4-hydroxybenzamide; melting point 181°-183°C. When tested by the procedure in Example 2, the sample containing this compound lasted 950 hours, about 3.2 times as long as the control.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6]([C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:18]=1[OH:19])[C:13](Cl)=[O:14])([CH3:9])([CH3:8])[CH3:7]>>[CH2:1]([NH:5][C:13](=[O:14])[C:12]1[CH:16]=[C:17]([C:20]([CH3:21])([CH3:22])[CH3:23])[C:18]([OH:19])=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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